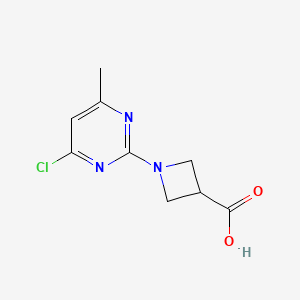![molecular formula C23H19N3O3S B2665615 N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 922662-76-8](/img/structure/B2665615.png)
N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibiotic properties . The compound also contains a biphenyl group, which is two benzene rings connected by a single bond, and a methoxypyridazinyl group, which is a pyridazine ring (a six-membered ring with two nitrogen atoms) with a methoxy group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the sulfonamide group, and the attachment of the methoxypyridazinyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would provide a rigid, planar structure, while the sulfonamide and methoxypyridazinyl groups would add additional complexity .Chemical Reactions Analysis
As a sulfonamide, this compound would likely participate in reactions typical of this class of compounds, such as hydrolysis and displacement reactions . The biphenyl group might undergo electrophilic aromatic substitution reactions .科学的研究の応用
Synthesis and Structural Analysis
Studies on sulfonamide derivatives have primarily focused on their synthesis and potential as therapeutic agents due to their structural diversity and biological activity. For instance, the preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists have been explored, highlighting the synthesis process and the potential therapeutic applications of these compounds in targeting specific receptors within the human body (Yoon et al., 2008). Similarly, the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives have been investigated, demonstrating significant antibacterial activities against common pathogens (Mohamed, 2007).
Mechanistic Insights and Applications
Research has also delved into the structural elucidation and potential mechanistic pathways of sulfonamide derivatives. A study on the structure of N'-(6-methoxy-3-pyridazinyl)sulfanilamide (sulfamethoxypyridazine) provides detailed insights into the molecular geometry and conformation of the molecules, which could be pivotal in understanding their biological activity and interaction with biological targets (Basak et al., 1987).
Environmental Impact and Degradation
The environmental fate and degradation of sulfonamide antibiotics, which share structural similarities with the compound , have been a subject of study. Investigations into the photolysis of sulfamethoxypyridazine in various aqueous media shed light on the degradation pathways and potential environmental impact of sulfonamide compounds (Khaleel et al., 2013). This research is crucial for understanding how such compounds behave in water bodies and the implications for aquatic life and water quality.
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-23-16-15-22(24-25-23)19-7-11-20(12-8-19)26-30(27,28)21-13-9-18(10-14-21)17-5-3-2-4-6-17/h2-16,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBIPPMPJCRTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)
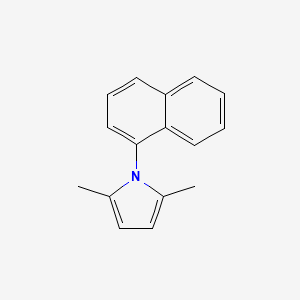
![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)

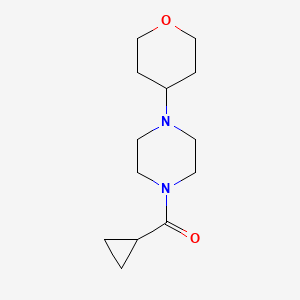
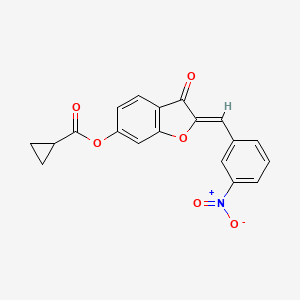
![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)
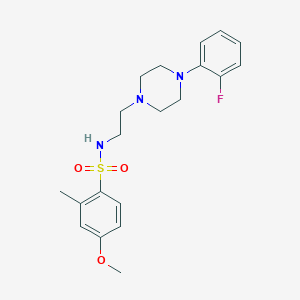


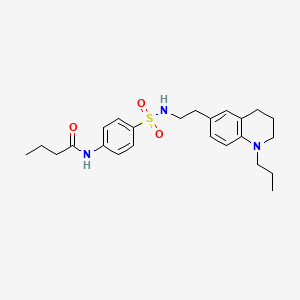
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)

